molecular formula C16H14O2 B7771003 1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- CAS No. 7642-25-3

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-

Cat. No.: B7771003
CAS No.: 7642-25-3
M. Wt: 238.28 g/mol
InChI Key: XKNFHAOFFCVXBE-UHFFFAOYSA-N
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Description

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- is an organic compound with a complex structure that includes a butanedione backbone and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- typically involves the reaction of 1,3-butanedione with a biphenyl derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of biphenyl reacts with 1,3-butanedione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone group into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring or the diketone backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities. Additionally, the biphenyl group may interact with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione,1-phenyl-: Similar in structure but lacks the biphenyl group, leading to different chemical and biological properties.

    1,3-Butanedione,1-(4-methylphenyl)-: Contains a methyl-substituted phenyl group, affecting its reactivity and applications.

    1,3-Butanedione,1-(4-chlorophenyl)-: The presence of a chlorine atom introduces different electronic effects and reactivity.

Uniqueness

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and potential applications. The biphenyl group enhances the compound’s stability and reactivity, making it suitable for various advanced applications in research and industry.

Properties

IUPAC Name

1-(4-phenylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFHAOFFCVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280598
Record name 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7642-25-3
Record name NSC17545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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